Triaziflam

カタログ番号:

B178908

CAS番号:

131475-57-5

分子量:

333.4 g/mol

InChIキー:

IUFUITYPUYMIHI-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

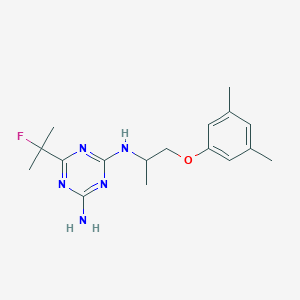

N-[1-(3,5-dimethylphenoxy)propan-2-yl]-6-(2-fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine is a diamino-1,3,5-triazine that is 1,3,5-triazine substituted by a [1-(3,5-dimethylphenoxy)propan-2-yl]nitrilo group, amino group and 2-fluoropropan-2-yl group at positions 2,4 and 6, respectively. It is a diamino-1,3,5-triazine, an organofluorine compound, a secondary amino compound and an aromatic ether.

Structure

3D Structure

Interactive Chemical Structure Model

特性

IUPAC Name |

2-N-[1-(3,5-dimethylphenoxy)propan-2-yl]-6-(2-fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN5O/c1-10-6-11(2)8-13(7-10)24-9-12(3)20-16-22-14(17(4,5)18)21-15(19)23-16/h6-8,12H,9H2,1-5H3,(H3,19,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFUITYPUYMIHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(C)NC2=NC(=NC(=N2)N)C(C)(C)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057956 |

Source

|

| Record name | Triaziflam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131475-57-5 |

Source

|

| Record name | Triaziflam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131475-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triaziflam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131475575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triaziflam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine-2,4-diamine, N2-[2-(3,5-dimethylphenoxy)-1-methylethyl]-6-(1-fluoro-1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZIFLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YLQ9Y83PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triaziflam's Impact on Cellulose Synthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triaziflam is a triazine herbicide recognized for its multifaceted mechanism of action, which includes the inhibition of cellulose (B213188) biosynthesis. This technical guide delves into the core aspects of this compound's effects on cellulose synthesis, consolidating the available scientific knowledge. While detailed molecular studies on this compound are less extensive than for other cellulose biosynthesis inhibitors (CBIs), this document synthesizes existing data, outlines relevant experimental protocols, and provides a framework for future research. The herbicidal activity of this compound is notably stereospecific, with the (R)-enantiomer being primarily responsible for the disruption of cellulose deposition and associated morphological changes in plants.

Introduction: this compound as a Cellulose Biosynthesis Inhibitor

This compound [(R/S)-N2-(1-ethyl-3-phenylpropyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine] is a potent herbicide with a complex mode of action.[1][2] Its effects extend beyond the well-documented inhibition of Photosystem II electron transport, a characteristic of many triazine herbicides.[3] Crucially, this compound is also classified as a Group L herbicide by the Herbicide Resistance Action Committee (HRAC), indicating its role as an inhibitor of cellulose synthesis.[2]

This inhibitory action on cellulose biosynthesis is a key component of its herbicidal efficacy, particularly in dark conditions. Treatment with this compound leads to characteristic phenotypes associated with CBIs, such as the swelling of meristematic root tips into a club shape.[3][4] These morphological changes are a direct consequence of the cell wall's inability to maintain anisotropic growth due to compromised cellulose microfibril integrity.[3]

A critical feature of this compound is its stereoselectivity. The molecule possesses a chiral center, and its enantiomers exhibit distinct primary activities. The (S)-enantiomer is a more potent inhibitor of photosystem II, while the (R)-enantiomer is the primary driver of cellulose synthesis inhibition and mitotic disruption.[3][4] Research has shown the (R)-enantiomer to be up to 100 times more potent in inhibiting the growth of heterotrophic plant cell suspensions than its (S)-counterpart.[3]

Quantitative Data on this compound Activity

Direct quantitative data, such as IC50 values for this compound's inhibition of cellulose synthase enzyme activity or dose-response curves for the reduction of cellulose content, are not extensively available in peer-reviewed literature. However, studies have quantified the inhibitory effects of this compound enantiomers on the growth of various plant systems, which serves as a proxy for its overall phytotoxicity, including the effects of cellulose synthesis inhibition.

| Compound | IC50 (M) on Cleaver Cell Suspensions | IC50 (M) on Cress Germination |

| This compound (Racemate) | 1.5 x 10⁻⁸ | 4.1 x 10⁻⁷ |

| (R)-enantiomer | 7.0 x 10⁻⁹ | 5.1 x 10⁻⁸ |

| (S)-enantiomer | 7.0 x 10⁻⁷ | > 1.0 x 10⁻⁵ |

Data sourced from Grossmann et al., 2001. The growth of heterotrophic cleaver (Galium aparine) cell suspensions in the dark is particularly indicative of non-photosynthetic modes of action, such as cellulose synthesis inhibition.

Mechanism of Action: Current Understanding and Hypotheses

The precise molecular target and binding site of this compound within the cellulose synthase complex (CSC) have not yet been elucidated. The CSC in higher plants is a large, rosette-shaped protein complex embedded in the plasma membrane, composed of multiple cellulose synthase (CESA) subunits. Different CBIs are known to target various components of this complex or associated proteins. For instance, resistance to the CBI isoxaben (B1672637) has been mapped to mutations in CESA3 and CESA6 genes.

Given the lack of this compound-resistant mutants described in the literature, its exact binding site remains unknown. However, we can infer a logical pathway from the observed effects.

Figure 1. Hypothesized Mechanism of Action. (R)-Triaziflam is proposed to directly inhibit the Cellulose Synthase Complex (CSC), preventing the polymerization of UDP-Glucose into cellulose microfibrils, disrupting proper cell wall assembly and leading to inhibited anisotropic growth and observable cell swelling.

Experimental Protocols

While specific protocols from this compound studies are not detailed in publications, the following represents standard, widely-accepted methodologies for assessing the impact of a compound on cellulose synthesis.

Protocol 4.1: Visualization of Cellulose Deposition in Root Cells

This protocol uses Calcofluor White, a fluorescent dye that binds to cellulose and chitin, to visualize cell walls. A reduction in fluorescence intensity in treated samples can indicate an inhibition of cellulose synthesis.

Materials:

-

Maize (Zea mays) or Arabidopsis thaliana seedlings

-

(R)-Triaziflam stock solution in DMSO

-

Liquid growth medium (e.g., MS medium)

-

Calcofluor White M2R solution (1 g/L in water)

-

10% Potassium Hydroxide (KOH)

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set (Excitation ~355 nm, Emission ~433 nm)

Procedure:

-

Germinate and grow seedlings hydroponically in liquid medium for 3-5 days.

-

Prepare treatment solutions by diluting the (R)-triaziflam stock solution in the growth medium to final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM). Include a DMSO vehicle control.

-

Transfer seedlings to the treatment solutions and incubate for 24 hours under controlled conditions.

-

Excise root tips (~1 cm) and place them on a clean microscope slide.

-

Add one drop of 10% KOH and one drop of Calcofluor White solution to the root tip.

-

Place a coverslip over the specimen and let it stand for 1-2 minutes.

-

Observe the slide under a fluorescence microscope. Fungal hyphae and cellulosic materials will fluoresce bright blue-green.

-

Capture images of the elongation zone of the root tips for all treatments, using identical exposure settings.

-

Quantify the fluorescence intensity of the cell walls using image analysis software (e.g., ImageJ/Fiji) to assess the dose-dependent effect on cellulose deposition.

Protocol 4.2: Quantification of Crystalline Cellulose Content

This protocol is based on the Updegraff method, a common technique to quantify crystalline cellulose by removing non-cellulosic polysaccharides and lignin.

Materials:

-

Plant tissue (e.g., root tips or hypocotyls from treated and control seedlings)

-

Acetic/nitric reagent (8:2 v/v acetic acid:nitric acid)

-

70% Ethanol

-

67% Sulfuric acid (v/v)

-

Anthrone (B1665570) reagent (200 mg anthrone in 100 mL of concentrated sulfuric acid, freshly prepared)

-

Spectrophotometer

Procedure:

-

Harvest and freeze-dry plant tissue from control and this compound-treated seedlings.

-

Grind the dried tissue to a fine powder and weigh approximately 5 mg into a screw-cap tube.

-

Add 1 mL of 70% ethanol, vortex, and incubate at 70°C for 1 hour to remove soluble sugars. Centrifuge and discard the supernatant. Repeat twice.

-

To the alcohol-insoluble residue, add 1 mL of the acetic/nitric reagent.

-

Incubate in a 100°C water bath for 30 minutes to hydrolyze non-cellulosic polysaccharides.

-

Centrifuge the tubes and discard the supernatant. Wash the remaining cellulose pellet three times with water and once with acetone, then allow it to dry completely.

-

Hydrolyze the cellulose pellet by adding 1 mL of 67% sulfuric acid and incubating at room temperature for 1 hour.

-

Take an aliquot of the hydrolysate and dilute it with water.

-

To a 1 mL aliquot of the diluted hydrolysate, add 2 mL of cold anthrone reagent and mix thoroughly.

-

Heat the mixture at 100°C for 10 minutes to develop the color.

-

Cool the samples and measure the absorbance at 620 nm.

-

Calculate the glucose concentration using a standard curve prepared with known concentrations of glucose. Convert the amount of glucose to cellulose content.

Figure 2. Experimental Workflow. A generalized workflow for assessing the effect of this compound on cellulose synthesis, incorporating both qualitative imaging and quantitative biochemical analysis.

Future Research Directions

The existing data provides a solid foundation but leaves critical questions unanswered. Future research should focus on elucidating the precise molecular mechanism of this compound.

-

Target Identification: Utilizing techniques such as affinity chromatography with a tagged this compound molecule or thermal proteome profiling (TPP) could identify the direct binding partners of this compound within the plant cell proteome.

-

Genetic Screening: A forward genetics screen for Arabidopsis mutants resistant to (R)-triaziflam could identify the target CESA gene or other essential components of the cellulose synthesis pathway.

-

In Vitro Assays: The development of a robust in vitro cellulose synthase assay using membrane preparations from susceptible plants would allow for direct measurement of enzymatic inhibition and determination of Ki values for this compound.

-

Cell Biology Studies: Expressing fluorescently-tagged CESA proteins (e.g., YFP-CESA6) in plants and observing their dynamics upon this compound treatment via live-cell imaging would reveal effects on CSC trafficking, velocity, and plasma membrane density, similar to studies conducted on indaziflam.

By pursuing these avenues, a more complete and detailed understanding of how this compound disrupts one of the most fundamental processes in plant biology can be achieved.

References

(R)-enantiomer of Triaziflam biological activity

An In-depth Technical Guide on the Biological Activity of the (R)-enantiomer of Triaziflam

Introduction

This compound is a synthetically derived herbicide belonging to the triazine class of compounds.[1] It is classified by the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) under Group 29, which encompasses inhibitors of cellulose (B213188) biosynthesis.[1] A key characteristic of this compound is its chirality, existing as two non-superimposable mirror images, or enantiomers: (R)-Triaziflam and (S)-Triaziflam.[2] These enantiomers exhibit distinct biological activities, a phenomenon known as enantioselectivity.[3] The commercial herbicidal product typically utilizes the (R)-enantiomer, as it is the more biologically potent isomer for specific modes of action, being up to 100 times more effective in inhibiting cell growth than its (S)-counterpart.[2][3] This document provides a comprehensive technical overview of the biological activity of the (R)-enantiomer of this compound, focusing on its mechanism of action, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action of (R)-Triaziflam

The herbicidal efficacy of (R)-Triaziflam stems from its multi-target action within plant cells, primarily disrupting fundamental processes of cell division and cell wall formation.[1][3] This is in stark contrast to the (S)-enantiomer, which predominantly acts as an inhibitor of photosystem II electron transport (PET), similar to the well-known herbicide atrazine.[3][4]

Primary Biological Activities:

-

Mitotic Disruption: The most significant activity of (R)-Triaziflam is the disruption of mitosis.[3] Microscopic studies on maize root tips revealed that treatment with the (R)-enantiomer blocks cell division.[3][5] Specifically, chromosomes condense to a prometaphase state but cannot progress further through the mitotic cycle.[3][4] This arrest is caused by the interference with microtubule formation, leading to the loss of spindle and phragmoplast microtubule arrays.[3][5]

-

Inhibition of Cellulose Biosynthesis: (R)-Triaziflam is a potent cellulose biosynthesis inhibitor (CBI).[1][6] Following treatment, a decrease in cortical microtubules is observed, which is linked to a subsequent decline in cellulose deposition in the cell walls.[3][5] This inhibition of the primary structural component of the plant cell wall compromises cellular integrity and leads to abnormal growth.[1]

-

Phenotypic Effects: The cellular actions of (R)-Triaziflam manifest in clear, observable phenotypes in seedlings. It is a potent inhibitor of both root and shoot elongation at concentrations below 1 µM.[3][4] A characteristic symptom of its activity is the swelling of meristematic root tips into a "club shape," which is a typical indicator for mitotic disrupter herbicides and CBIs.[3][4] This swelling is a direct consequence of isodiametric cell growth caused by the disruption of microtubule arrays and weakened cell walls.[3][5]

Quantitative Data Presentation

The biological activity of this compound's enantiomers is highly differentiated. The following table summarizes the key quantitative and qualitative comparisons based on available research.

| Parameter | (R)-Triaziflam | (S)-Triaziflam | Reference Compound (Atrazine) |

| Primary Target | Mitotic Disruption & Cellulose Biosynthesis Inhibition[3] | Photosystem II Electron Transport (PET)[3] | Photosystem II Electron Transport (PET) |

| Growth Inhibition (Cleaver cells, dark) | High potency (up to 100x more potent than (S)-enantiomer)[2][3][4] | Low potency[3] | Not applicable |

| Seedling Growth Inhibition (Cress, Maize) | High potency (effective below 1 µM)[3][4] | Clearly less active[3] | Not applicable |

| PET Inhibition (Hill Reaction) | Low activity | High activity, comparable to Atrazine[3][4] | High activity |

| Algae Growth Inhibition (Scenedesmus acutus) | Low activity | High activity, comparable to Atrazine[3][4] | High activity |

Experimental Protocols

The characterization of (R)-Triaziflam's biological activity involves several key experimental procedures.

Synthesis and Chiral Separation of Enantiomers

-

Objective: To obtain enantiomerically pure (R)- and (S)-Triaziflam for biological testing.

-

Methodology:

-

Synthesis: Racemic this compound is synthesized through standard chemical processes, involving the construction of a 1,3,5-triazine (B166579) ring with appropriate substitutions.[2]

-

Chiral Resolution: The enantiomers are separated from the racemic mixture using high-performance liquid chromatography (HPLC). A chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate), is employed for the separation.[1]

-

Purity and Identity Confirmation: The enantiomeric purity of the separated fractions is confirmed using polarimetry and circular dichroism spectroscopy. The chemical identity of each enantiomer is validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).[1]

-

Seedling Growth Inhibition Assay

-

Objective: To assess the inhibitory effect of the enantiomers on overall plant growth.

-

Methodology:

-

Test Systems: Germinating seeds of cress (Lepidium sativum) and maize (Zea mays) are used.[3]

-

Treatment: Seedlings are grown in a suitable medium (e.g., agar (B569324) plates or hydroponics) containing various concentrations of (R)-Triaziflam, (S)-Triaziflam, or a control solvent. Experiments are often conducted in the dark to isolate effects unrelated to photosynthesis.[3][4]

-

Analysis: After a set period (e.g., 48-72 hours), the lengths of the primary roots and shoots are measured. Morphological changes, such as the swelling of root tips, are visually inspected and documented.[3]

-

Microscopic Analysis of Cellular Effects

-

Objective: To visualize the direct impact of (R)-Triaziflam on cell division and structure.

-

Methodology:

-

Sample Preparation: Maize seedlings are treated with (R)-Triaziflam (e.g., at a concentration of 1 µM) for specific time intervals (e.g., 4 and 24 hours).[3][4] The meristematic regions of the root tips are then excised, fixed, and prepared for microscopy.

-

Histochemical Staining: Techniques such as immunofluorescence staining are used to visualize microtubule structures (spindle, phragmoplast, and cortical arrays). DNA is counterstained (e.g., with DAPI) to observe chromosome condensation and mitotic stages.

-

Microscopy: Samples are examined using fluorescence or confocal microscopy to identify abnormalities in cell division, such as prometaphase arrest and the disruption of microtubule organization.[3][5]

-

Cellulose Biosynthesis Inhibition Assay

-

Objective: To quantify the effect on cell wall formation.

-

Methodology: A common method involves measuring the incorporation of a radiolabeled precursor into the cellulose fraction of the cell wall.

-

Treatment: Plant tissues or cell cultures are incubated with (R)-Triaziflam.

-

Radiolabeling: ¹⁴C-glucose is added to the medium.[6]

-

Analysis: After a short incubation period (e.g., <2 hours), the cells are harvested, and the cell wall material is isolated. The amount of ¹⁴C incorporated specifically into the acid-insoluble cellulose fraction is measured via scintillation counting. A reduction in incorporation compared to untreated controls indicates inhibition of cellulose synthesis.[6]

-

Visualizations

The following diagrams illustrate the key pathways and workflows related to the biological activity of (R)-Triaziflam.

Caption: Enantioselective modes of action of this compound.

Caption: (R)-Triaziflam's cellular impact pathway.

Caption: Experimental workflow for enantiomer activity assessment.

References

- 1. This compound | 131475-57-5 | Benchchem [benchchem.com]

- 2. This compound (Ref: IDH-1105) [sitem.herts.ac.uk]

- 3. This compound and Diaminotriazine derivatives affect enantioselectively multiple herbicide target sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

The Effect of Triaziflam on Photosystem II Electron Transport: A Technical Guide

Abstract: Triaziflam is a multi-action-site herbicide belonging to the diaminotriazine class. Its primary modes of action include the inhibition of cellulose (B213188) biosynthesis and, pertinent to this guide, the disruption of photosynthetic electron transport within Photosystem II (PSII).[1][2] This document provides a detailed technical overview of this compound's interaction with PSII, focusing on its specific binding site, the stereoselective nature of its inhibitory activity, and the downstream consequences of blocking electron flow. It is intended for researchers, scientists, and professionals in drug and herbicide development, offering quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core mechanisms.

Introduction to Photosystem II and this compound

Photosystem II is a critical protein complex located in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria.[3] It performs the initial light-dependent reactions of photosynthesis, utilizing light energy to split water molecules, which releases oxygen, protons, and electrons.[3] These electrons are then passed along an electron transport chain, a process vital for the generation of ATP and NADPH, the energy currencies required for CO2 fixation.[4]

This compound (N2-[(2RS)-2-(3,5-dimethylphenoxy)-1-methylethyl]-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) is a synthetic triazine herbicide.[1][2] Like other PSII-inhibiting herbicides, it disrupts the photosynthetic process, not by causing starvation, but by triggering rapid photo-oxidative damage that leads to cell death.[5][6] A key feature of this compound is its chiral center, resulting in (R) and (S) enantiomers that exhibit markedly different biological activities.[7][8]

Mechanism of Action

The Photosystem II Electron Transport Chain

The journey of an electron through PSII begins at the P680 reaction center chlorophyll (B73375). Upon excitation by light, P680 donates an electron to pheophytin (Pheo), the primary electron acceptor. The electron is then transferred to a tightly bound plastoquinone (B1678516) molecule, QA, and subsequently to a second, loosely bound plastoquinone, QB. After receiving two electrons and picking up two protons from the stroma, the fully reduced QBH2 dissociates from its binding site and enters the mobile plastoquinone (PQ) pool in the thylakoid membrane, shuttling electrons to the next complex, Cytochrome b6f.

This compound's Binding Site and Stereoselective Inhibition

This compound functions by blocking the electron transport chain at the level of PSII.[1][7] Specifically, it binds to the D1 protein, a core subunit of the PSII reaction center.[4][9] The binding occurs at the QB niche, the site normally occupied by plastoquinone.[6][10] By competitively displacing plastoquinone from this site, this compound effectively interrupts the flow of electrons from QA to the PQ pool.[4][11]

Research has demonstrated that this inhibitory action is highly stereoselective. The (S)-enantiomer of this compound is a potent inhibitor of PSII electron transport, with an efficacy comparable to the classic triazine herbicide, atrazine.[7][8] In contrast, the (R)-enantiomer is significantly less active against PSII but is a powerful inhibitor of cellulose biosynthesis and mitotic processes, which are typically observed in the dark.[7][8]

Consequences of Electron Transport Inhibition

The blockage of the electron transport chain by (S)-triaziflam has catastrophic consequences for the plant cell. With the QA to QB transfer blocked, a charge-separated state (P680+Pheo-) accumulates. This state can undergo charge recombination, leading to the formation of a chlorophyll triplet state (3P680).[12] This highly reactive triplet state can interact with ground-state molecular oxygen (3O2) to produce highly damaging singlet oxygen (1O2).[12] The accumulation of singlet oxygen and other reactive oxygen species initiates a cascade of lipid peroxidation, destroying the integrity of thylakoid membranes and leading to rapid cell leakage, necrosis, and plant death.[9]

Quantitative Analysis of PSII Inhibition

The inhibitory potency of this compound enantiomers on PSII electron transport can be quantified by determining the molar concentration required for 50% inhibition (IC50) of the Hill reaction. The following table summarizes data from studies on isolated thylakoids.

| Compound | Target Process | IC50 (µM) |

| (S)-Triaziflam | Photosystem II Electron Transport (Hill Reaction) | 0.11 |

| (R)-Triaziflam | Photosystem II Electron Transport (Hill Reaction) | 11 |

| Atrazine (for comparison) | Photosystem II Electron Transport (Hill Reaction) | 0.07 |

| Data sourced from Grossmann et al. (2001).[7][8] |

Experimental Protocols

Protocol for Measurement of PSII Electron Transport (Hill Reaction)

This protocol describes a method for measuring the rate of PSII-mediated electron transport in isolated thylakoids using an artificial electron acceptor.

1. Thylakoid Isolation:

- Harvest fresh plant material (e.g., spinach or pea leaves) and keep them on ice.

- Homogenize the leaves in a chilled isolation buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl2, 1 mM MnCl2, 2 mM EDTA, and 0.1% BSA).

- Filter the homogenate through several layers of cheesecloth or nylon mesh to remove large debris.

- Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 5 minutes to pellet intact chloroplasts.

- Resuspend the pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.5, 2 mM MgCl2) to induce osmotic shock and rupture the chloroplasts, releasing the thylakoids.

- Centrifuge at a higher speed (e.g., 4,000 x g) for 10 minutes to pellet the thylakoid membranes.

- Wash the thylakoid pellet by resuspending it in the isolation buffer and repeating the centrifugation.

- Finally, resuspend the thylakoids in a small volume of the reaction medium and determine the chlorophyll concentration spectrophotometrically.

2. Hill Reaction Assay:

- Prepare a reaction medium containing a suitable buffer (e.g., 50 mM Tricine-NaOH pH 8.0), 0.1 M sucrose, and 5 mM MgCl2.[7]

- To a cuvette, add the reaction medium, an artificial electron acceptor (e.g., 0.5 mM 2,6-dichlorophenolindophenol, DCPIP), and isolated thylakoids to a final chlorophyll concentration of approximately 15-20 µg/mL.

- Add various concentrations of this compound (dissolved in a suitable solvent like DMSO or ethanol) to different cuvettes. Include a solvent-only control.

- Measure the baseline absorbance of the electron acceptor at its absorbance maximum (e.g., ~600 nm for DCPIP).

- Illuminate the cuvette with actinic light (saturating intensity) and monitor the decrease in absorbance over time as the electron acceptor is reduced by PSII.

- Calculate the rate of electron transport from the change in absorbance.

- Plot the inhibition of the electron transport rate against the logarithm of the this compound concentration to determine the IC50 value.

Protocol for Chlorophyll a Fluorescence Analysis

Chlorophyll fluorescence is a non-invasive technique used to assess the functional state of PSII. Modulated fluorometers are used to measure key parameters.[13][14]

1. Dark Adaptation:

- Attach a leaf clip to a leaf on an intact plant. The plant must be dark-adapted for at least 20-30 minutes before measurement to ensure all PSII reaction centers are open and non-photochemical quenching is relaxed.

2. Measurement of F0 and Fm:

- Apply a low-intensity modulated measuring beam to the leaf to determine the minimal fluorescence level (F0), when PSII reaction centers are open.

- Apply a short (e.g., <1 second), high-intensity saturating pulse of light to transiently close all PSII reaction centers. The resulting fluorescence level is the maximum fluorescence (Fm).

- Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - F0) / Fm. A decrease in this value indicates stress or inhibition at PSII.

3. Light-Adapted Measurements:

- Expose the leaf to a constant level of actinic (photosynthetic) light.

- After the fluorescence signal reaches a steady state (Ft), apply another saturating pulse to determine the maximum fluorescence in the light-adapted state (Fm').

- The effective quantum yield of PSII (ΦPSII) can then be calculated as (Fm' - Ft) / Fm'. Treatment with a PSII inhibitor like this compound will cause a significant reduction in ΦPSII.

Visualizations

Caption: PSII electron transport chain and the inhibitory site of (S)-Triaziflam.

Caption: Experimental workflow for the PSII Hill Reaction assay.

Caption: Pathological cascade following PSII electron transport inhibition.

References

- 1. This compound (Ref: IDH-1105) [sitem.herts.ac.uk]

- 2. This compound | 131475-57-5 | Benchchem [benchchem.com]

- 3. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound and Diaminotriazine derivatives affect enantioselectively multiple herbicide target sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 10. researchgate.net [researchgate.net]

- 11. Identification of the triazine receptor protein as a chloroplast gene product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Herbicide-induced oxidative stress in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. academic.oup.com [academic.oup.com]

Investigating the Mitotic Disruption Activity of Triaziflam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triaziflam, a member of the diaminotriazine class of compounds, is recognized for its potent biological activities. Primarily investigated in the context of herbicidal action, its core mechanism involves the disruption of mitosis, a fundamental process in cell division.[1][2][3] This technical guide provides an in-depth exploration of the mitotic disruption activity of this compound and structurally related compounds, with a focus on its potential applications in oncology research and drug development. While extensive data on this compound's anticancer properties are emerging, this guide draws upon existing knowledge of its herbicidal mode of action and the well-documented anti-proliferative effects of similar triazine derivatives against various cancer cell lines.

The (R)-enantiomer of this compound has been identified as the more biologically active isomer, demonstrating significantly higher efficacy in inhibiting cell growth.[1][3][4] Its mechanism centers on the inhibition of microtubule formation, leading to a cascade of events that culminate in cell cycle arrest and, ultimately, cell death. This guide will detail the molecular interactions, present quantitative data from related compounds, provide comprehensive experimental protocols for investigation, and visualize the key pathways and workflows.

Mechanism of Action: Disruption of Microtubule Dynamics and Mitotic Arrest

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are essential for numerous cellular processes, most notably the formation of the mitotic spindle, which is responsible for the accurate segregation of chromosomes during cell division.[5] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function.

This compound and related diaminotriazines exert their biological effects by directly interfering with microtubule dynamics. The primary mechanism is the inhibition of tubulin polymerization.[1][2] This disruption prevents the formation of a functional mitotic spindle, a critical checkpoint in the cell cycle. Consequently, cells are unable to progress from prometaphase to anaphase, leading to an arrest in the G2/M phase of the cell cycle.[1][3] Prolonged mitotic arrest activates cellular signaling pathways that ultimately trigger apoptosis, or programmed cell death.

Quantitative Assessment of Biological Activity

While specific quantitative data for this compound's activity against cancer cell lines are not extensively published, numerous studies on structurally similar s-triazine and diaminotriazine derivatives provide valuable insights into their anti-proliferative and tubulin-targeting efficacy.

Table 1: Cytotoxicity of Triazine Derivatives in Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Diaminotriazine | Cress Seedlings | < 1 | [3] |

| Diaminotriazine | Maize Seedlings | < 1 | [3] |

| s-Triazine Derivative | MCF-7 (Breast) | 0.1 - 0.77 | [6][7] |

| s-Triazine Derivative | MDA-MB-231 (Breast) | 6.49 | [7] |

| s-Triazine Derivative | DLD-1 (Colon) | 1.7 - 3.4 | [8] |

| s-Triazine Derivative | HT-29 (Colon) | 3.9 - 5.6 | [8] |

| 1,2,4-Triazin-3(2H)-one | HepG-2 (Liver) | 8.2 - 18.2 | [9] |

| 1,2,4-Triazin-3(2H)-one | HCT-116 (Colon) | 8.2 - 18.2 | [9] |

Table 2: Inhibition of Tubulin Polymerization by Triazine Derivatives

| Compound Class | Assay Type | IC50 (µM) | Reference |

| 1,2,4-Triazin-3(2H)-one | In vitro Tubulin Polymerization | 3.9 - 7.8 | [9] |

| Triazolopyrimidine | In vitro Tubulin Polymerization | 0.45 | [10] |

| Triazole-linked Benzimidazole | In vitro Tubulin Polymerization | 5.65 | [11] |

Table 3: Induction of G2/M Phase Arrest by Triazine Derivatives

| Compound Class | Cell Line | Concentration (µM) | % of Cells in G2/M | Reference |

| s-Triazine Derivative | J774 (Macrophage) | - | Induces G0/G1 arrest | [12] |

| 1,2,4-Triazin-3(2H)-one | HepG-2 (Liver) | - | Significant G2/M arrest | [9] |

| Triazolopyrimidine | HeLa, A549, HT-29 | - | Blocks cells in G2/M | [10] |

| Triazole-linked Benzimidazole | SK-Mel-28 (Melanoma) | Dose-dependent | Arrests cells at G2/M | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mitotic disruption activity of this compound or related compounds.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in turbidity (optical density at 340 nm) or by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[5][13]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

-

96-well microplate (clear for turbidity, black for fluorescence)

-

Temperature-controlled microplate reader

Protocol:

-

Prepare the tubulin reaction mix on ice: to the General Tubulin Buffer, add GTP to a final concentration of 1 mM and glycerol to 15%.

-

Add purified tubulin to the reaction mix to a final concentration of 2 mg/mL. Keep on ice.

-

In a pre-warmed 37°C 96-well plate, add 5 µL of 10x concentrated test compound, positive control, or vehicle control (DMSO) to the respective wells.

-

To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm (for turbidity) or fluorescence (e.g., with a DAPI reporter) every minute for 60-90 minutes.[14]

-

Plot the absorbance/fluorescence as a function of time. Analyze the polymerization kinetics by comparing the lag phase, Vmax (maximum rate of polymerization), and the plateau phase between treated and control samples.[15][16]

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and thus will have approximately double the fluorescence intensity when analyzed by flow cytometry.[2]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere and grow to 60-70% confluency.

-

Treat cells with various concentrations of the test compound or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the floating cells from the medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.[1]

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[15]

Immunofluorescence Microscopy of the Mitotic Spindle

This technique allows for the direct visualization of the microtubule network and mitotic spindle morphology in treated cells.

Principle: Cells are fixed and permeabilized to allow access of specific primary antibodies that bind to tubulin. Fluorescently labeled secondary antibodies then bind to the primary antibodies, enabling visualization of the microtubule structures using a fluorescence microscope.

Materials:

-

Cancer cell line cultured on glass coverslips

-

Test compound (this compound)

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence or confocal microscope

Protocol:

-

Seed cells on sterile glass coverslips in a multi-well plate and grow to the desired confluency.

-

Treat cells with the test compound or vehicle control for the desired time.

-

Gently wash the cells twice with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol (B129727) for 10 minutes at -20°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS, protected from light.

-

Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope. Capture images and analyze the morphology of the mitotic spindles, comparing treated cells to controls. Look for defects such as monopolar spindles, multipolar spindles, or disorganized microtubule arrays.[10][17]

References

- 1. Microtubule co-sedimentation from worm extract [bio-protocol.org]

- 2. Microtubule sedimentation assay - Cell Biology [protocol-online.org]

- 3. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Microtubule co-sedimentation assay [bio-protocol.org]

- 7. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 9. Design and discovery of new antiproliferative 1,2,4-triazin-3(2H)-ones as tubulin polymerization inhibitors targeting colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Triazolo-linked benzimidazoles as tubulin polymerization inhibitors and DNA intercalators: Design, synthesis, cytotoxicity, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TRPM2 Silencing Causes G2/M Arrest and Apoptosis in Lung Cancer Cells via Increasing Intracellular ROS and RNS Levels and Activating the JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Discovery and Development of Triaziflam: A Technical Overview

Introduction

Triaziflam is a synthetically derived triazine herbicide notable for its dual and enantioselective mode of action. Developed by Idemitsu Kosan Co., Ltd., it is classified under Group 29 (formerly Group L) by the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA), a category designated for inhibitors of cellulose (B213188) biosynthesis.[1] This technical guide provides an in-depth overview of the discovery, development, and mechanisms of action of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Core Structure

This compound, with the chemical name N2-[2-(3,5-dimethylphenoxy)-1-methylethyl]-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine, is a member of the fluoroalkyltriazine herbicide group.[2] A key structural feature of this compound is the presence of a chiral center, leading to two enantiomers: (R)-triaziflam and (S)-triaziflam.[2] Research has revealed that these enantiomers possess distinct herbicidal activities, a crucial aspect of this compound's development and application.[3]

Enantioselective Mode of Action

The herbicidal efficacy of this compound stems from its ability to interfere with multiple fundamental cellular processes essential for plant growth. Uniquely, its two enantiomers target different physiological pathways.[3]

(S)-Enantiomer: Inhibition of Photosystem II

The (S)-enantiomer of this compound is primarily responsible for the inhibition of photosystem II (PSII) electron transport (PET).[1][3] This action is comparable to that of well-known triazine herbicides like atrazine.[3] By blocking the electron flow in PSII, the (S)-enantiomer disrupts the light-dependent reactions of photosynthesis, leading to a halt in energy production (ATP and NADPH) and ultimately causing plant death.[1]

(R)-Enantiomer: Disruption of Mitosis and Cellulose Biosynthesis

In contrast, the (R)-enantiomer is a potent inhibitor of cell division (mitosis) and cellulose biosynthesis.[1][3] It is significantly more active in inhibiting plant growth in the dark than its (S)-counterpart, with studies showing it to be up to 100 times more potent in inhibiting cell growth.[3][4] The (R)-enantiomer's effects are visibly manifested by the swelling of meristematic root tips into a club shape, a typical symptom for herbicides that disrupt mitosis or cellulose synthesis.[3][5]

Microscopic studies have shown that the (R)-enantiomer of this compound arrests cell division in the prometaphase of mitosis.[3][5] This is accompanied by the disruption and loss of spindle and phragmoplast microtubule arrays, which are critical for chromosome segregation and cell plate formation.[3][6] Concurrently, a decrease in cortical microtubules leads to isodiametric cell growth and the characteristic root swelling.[3] Furthermore, a decline in cellulose deposition in the cell walls is observed 24 hours after treatment.[3][7]

Quantitative Herbicidal Activity

Dose-response experiments have demonstrated the high potency of the (R)-enantiomer of this compound. It has been shown to inhibit the shoot and root elongation of cress and maize seedlings at concentrations below 1 microMolar.[3][5]

| Enantiomer | Primary Target | Key Effects | Potency |

| (S)-Triaziflam | Photosystem II Electron Transport (PET) | Inhibition of photosynthesis, photoautotrophic algae growth | Efficacy in PET inhibition is similar to Atrazine.[1][3] |

| (R)-Triaziflam | Mitotic Microtubule Formation & Cellulose Biosynthesis | Blocks cell division at prometaphase, disrupts microtubule arrays, causes root tip swelling, inhibits shoot and root elongation.[1][3][6] | Up to 100 times more potent in cell growth inhibition than the (S)-enantiomer.[3][4] |

Experimental Protocols

Hill Reaction for a_ssessing Photosystem II Inhibition

This protocol is adapted from standard methods for determining the effect of herbicides on photosynthetic electron transport.

Objective: To measure the rate of reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) by isolated chloroplasts in the presence and absence of (S)-Triaziflam.

Materials:

-

Fresh spinach leaves

-

Ice-cold extraction buffer (0.4 M sucrose (B13894) in 10 mM Tris, pH 7.8)

-

Cheesecloth

-

Chilled centrifuge tubes

-

Spectrophotometer

-

DCPIP solution

-

(S)-Triaziflam solutions of varying concentrations

Procedure:

-

Chloroplast Isolation:

-

Homogenize spinach leaves in ice-cold extraction buffer.

-

Filter the homogenate through multiple layers of cheesecloth.

-

Centrifuge the filtrate at low speed to pellet intact chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of extraction buffer.

-

-

Reaction Setup:

-

Prepare a series of test tubes, each containing the chloroplast suspension and the extraction buffer.

-

Add different concentrations of (S)-Triaziflam to the experimental tubes. Include a control tube with no herbicide.

-

Add the DCPIP solution to each tube. DCPIP is blue in its oxidized state and becomes colorless upon reduction.

-

-

Measurement:

-

Immediately measure the initial absorbance of each sample at 600 nm using a spectrophotometer.

-

Expose the tubes to a light source.

-

At regular intervals, measure the decrease in absorbance at 600 nm. The rate of color change indicates the rate of electron transport.

-

-

Data Analysis:

-

Plot the change in absorbance over time for each concentration of (S)-Triaziflam.

-

Calculate the rate of the Hill reaction and determine the concentration of (S)-Triaziflam that causes 50% inhibition (IC50).

-

Immunofluorescence Microscopy for Visualizing Microtubule Disruption

This protocol outlines the steps to visualize the effects of (R)-Triaziflam on the microtubule cytoskeleton in plant root tip cells.

Objective: To observe the organization of spindle, phragmoplast, and cortical microtubules in root meristematic cells following treatment with (R)-Triaziflam.

Materials:

-

Maize or cress seedlings

-

(R)-Triaziflam solution

-

Fixative solution (e.g., paraformaldehyde in a microtubule-stabilizing buffer)

-

Cell wall digesting enzymes (e.g., cellulase, pectinase)

-

Permeabilization buffer (containing a detergent like Triton X-100)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)

-

DNA stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Treatment:

-

Germinate seedlings in a suitable medium.

-

Treat the seedlings with a solution of (R)-Triaziflam (e.g., at a concentration below 1 µM) for a specified duration (e.g., 4 hours).

-

-

Fixation and Permeabilization:

-

Excise the root tips and immediately fix them to preserve the cellular structures.

-

Partially digest the cell walls using an enzyme mixture to allow antibody penetration.

-

Permeabilize the cell membranes with a detergent-containing buffer.

-

-

Immunostaining:

-

Incubate the root tips with the primary antibody against α-tubulin.

-

Wash to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash to remove unbound secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy:

-

Mount the stained root tips on a microscope slide.

-

Observe the samples using a fluorescence microscope with appropriate filters for FITC and DAPI.

-

Capture images of cells at different stages of mitosis to assess the structure and organization of the microtubule arrays.

-

Visualizations

Caption: Enantioselective modes of action of this compound.

Caption: Workflow for visualizing microtubule disruption.

Conclusion

This compound represents a significant development in herbicide technology, primarily due to its dual and enantiomer-specific modes of action. The differential targeting of photosystem II by the (S)-enantiomer and of mitosis and cellulose biosynthesis by the (R)-enantiomer provides a multi-pronged approach to weed control. This complex mechanism of action underscores the importance of stereochemistry in the design and application of modern agrochemicals. Further research into the precise molecular interactions at the target sites and the development of resistance mechanisms will continue to be critical areas of study. This guide provides a foundational understanding for researchers and professionals engaged in the ongoing efforts to develop effective and sustainable weed management strategies.

References

- 1. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fire.biol.wwu.edu [fire.biol.wwu.edu]

- 4. This compound (Ref: IDH-1105) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 131475-57-5 | Benchchem [benchchem.com]

- 7. Strategies for imaging microtubules in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselectivity of Triaziflam: A Technical Guide to its Herbicidal Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triaziflam, a potent triazine herbicide, exhibits pronounced enantioselectivity in its mode of action, with its (R)- and (S)-enantiomers targeting distinct and vital cellular processes in plants. This technical guide provides an in-depth analysis of the differential herbicidal effects of this compound enantiomers, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. Understanding this enantioselectivity is crucial for the development of more effective and specific herbicides, as well as for assessing the environmental impact of chiral pesticides.

Introduction

Chirality plays a pivotal role in the biological activity of many agrochemicals. For the herbicide this compound, the spatial arrangement of its constituent atoms into (R)- and (S)-enantiomers dictates its interaction with biological targets, leading to vastly different phytotoxic outcomes. The (S)-enantiomer primarily acts as an inhibitor of photosystem II (PSII) electron transport, a mechanism shared with classic triazine herbicides like atrazine (B1667683). In stark contrast, the (R)-enantiomer is a significantly more potent herbicide, functioning as a mitotic disrupter through the inhibition of microtubule formation and also impeding cellulose (B213188) biosynthesis. This dual and enantioselective mode of action makes this compound a compelling case study in the stereochemical optimization of herbicides.

Quantitative Analysis of Enantioselective Herbicidal Activity

The differential potency of this compound's enantiomers has been quantified across various bioassays. The following tables summarize the key findings, highlighting the superior herbicidal efficacy of the (R)-enantiomer in non-photosynthetic processes.

Table 1: Inhibition of Photosystem II (PSII) Electron Transport and Green Algae Growth

| Compound | Inhibition of Photosynthetic Electron Transport (PET) in Isolated Thylakoids (IC50, µM) | Inhibition of Green Algae (Scenedesmus subspicatus) Growth (IC50, µM) |

| (R)-Triaziflam | > 10 | 1.8 |

| (S)-Triaziflam | 0.07 | 0.08 |

| Atrazine (Reference) | 0.06 | 0.07 |

Data sourced from Grossmann et al., 2001.[1]

Table 2: Inhibition of Cell Growth and Seed Germination

| Compound | Inhibition of Heterotrophic Cleaver (Galium aparine) Cell Suspension Growth (IC50, µM) | Inhibition of Cress (Lepidium sativum) Seed Germination and Seedling Development (% Inhibition at 1 µM) |

| (R)-Triaziflam | 0.03 | 100 |

| (S)-Triaziflam | 3.2 | 20 |

Data sourced from Grossmann et al., 2001.[1]

These data clearly illustrate that the (S)-enantiomer is the primary driver of PSII inhibition, with a potency comparable to atrazine.[1] Conversely, the (R)-enantiomer is up to 100 times more potent in inhibiting the growth of non-photosynthetic plant cells and is a powerful inhibitor of seed germination and seedling development.[1]

Signaling Pathways and Mechanisms of Action

The distinct herbicidal effects of this compound enantiomers stem from their interaction with different cellular targets and signaling pathways.

(S)-Triaziflam: Inhibition of Photosystem II Electron Transport

The (S)-enantiomer of this compound acts as a classic PSII inhibitor. It binds to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts, thereby blocking the electron flow from quinone A (QA) to quinone B (QB). This disruption of the photosynthetic electron transport chain halts ATP and NADPH production, leading to a rapid cessation of photosynthesis and, ultimately, plant death in light-dependent conditions.

(R)-Triaziflam: Mitotic Disruption and Cellulose Biosynthesis Inhibition

The (R)-enantiomer of this compound exerts its potent herbicidal activity through a dual mechanism that is independent of light.

(R)-Triaziflam acts as a mitotic disrupter by interfering with the formation and function of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (forming the mitotic spindle) and cell expansion. (R)-Triaziflam's interference with microtubule dynamics leads to an arrest of mitosis at the prometaphase stage.[1] This disruption of cell division is a primary contributor to the observed inhibition of root and shoot growth and the characteristic swelling of root tips.[1]

In addition to its effects on mitosis, (R)-Triaziflam also inhibits cellulose biosynthesis. Cellulose is the primary structural component of plant cell walls, providing rigidity and controlling cell expansion. The inhibition of cellulose synthesis weakens the cell wall, leading to abnormal cell growth and contributing to the swelling of root tips. A decline in cellulose deposition in the cell walls is observed after treatment with the (R)-enantiomer.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the enantioselectivity of this compound.

Inhibition of Photosystem II Electron Transport (Hill Reaction)

Objective: To quantify the inhibitory effect of this compound enantiomers on PSII electron transport in isolated thylakoids.

Materials:

-

Fresh spinach leaves

-

Isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2)

-

Reaction buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl2)

-

2,6-dichlorophenolindophenol (DCPIP) solution

-

This compound enantiomers and atrazine stock solutions (in a suitable solvent like DMSO or ethanol)

-

Spectrophotometer

Procedure:

-

Thylakoid Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through layers of cheesecloth and centrifuge at low speed to remove debris. Centrifuge the supernatant at a higher speed to pellet the thylakoids. Resuspend the thylakoid pellet in a minimal volume of isolation buffer.

-

Chlorophyll (B73375) Determination: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

-

Reaction Setup: In a cuvette, combine the reaction buffer, DCPIP solution, and the desired concentration of the test compound (this compound enantiomer or atrazine). Add the thylakoid suspension to a final chlorophyll concentration of 10-15 µg/mL.

-

Measurement: Immediately measure the absorbance of the reaction mixture at 600 nm. Expose the cuvette to a light source and record the decrease in absorbance over time as the blue DCPIP is reduced by the electrons from PSII.

-

Data Analysis: Calculate the rate of DCPIP reduction. The percent inhibition for each compound concentration is calculated relative to a solvent control. Determine the IC50 value (the concentration required to inhibit 50% of the Hill reaction activity) by plotting percent inhibition against the logarithm of the compound concentration.

Plant Cell Suspension Growth Assay

Objective: To determine the effect of this compound enantiomers on the growth of non-photosynthetic plant cells.

Materials:

-

Heterotrophic plant cell suspension culture (e.g., Galium aparine)

-

Growth medium (e.g., Murashige and Skoog medium with appropriate supplements)

-

This compound enantiomer stock solutions

-

Sterile culture flasks or multi-well plates

-

Shaker incubator

Procedure:

-

Cell Culture: Maintain the plant cell suspension culture in the appropriate growth medium under sterile conditions in a shaker incubator in the dark.

-

Assay Setup: In sterile culture flasks or wells, add fresh growth medium and the desired concentrations of the this compound enantiomers.

-

Inoculation: Inoculate each flask or well with a standardized amount of the cell suspension culture.

-

Incubation: Incubate the cultures on a shaker in the dark at a controlled temperature for a defined period (e.g., 7-10 days).

-

Growth Measurement: Determine cell growth by measuring parameters such as packed cell volume, fresh weight, dry weight, or by using a cell viability assay (e.g., TTC assay).

-

Data Analysis: Calculate the percent inhibition of growth for each treatment compared to a solvent control. Determine the IC50 value for each enantiomer.

Microtubule Organization Analysis in Maize Root Tips

Objective: To visualize the effect of (R)-Triaziflam on microtubule organization in plant meristematic cells.

Materials:

-

Maize seedlings

-

(R)-Triaziflam solution

-

Fixative (e.g., paraformaldehyde in a microtubule-stabilizing buffer)

-

Cell wall digesting enzymes (e.g., cellulase, pectinase)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)

-

DNA stain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treatment: Germinate maize seeds and treat the seedlings with a solution of (R)-Triaziflam for a specified duration (e.g., 4-24 hours).

-

Fixation: Excise the root tips and immediately fix them in the fixative solution.

-

Cell Wall Digestion: Partially digest the cell walls of the root tip cells using an enzyme mixture to allow for antibody penetration.

-

Permeabilization: Permeabilize the cell membranes with a detergent-containing buffer.

-

Immunolabeling: Incubate the root tips with the primary anti-tubulin antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

DNA Staining: Counterstain the nuclei with a DNA stain like DAPI.

-

Microscopy: Mount the stained root tips in an antifade medium and observe under a fluorescence microscope. Capture images of the microtubule arrays and mitotic figures in the meristematic cells.

-

Analysis: Compare the microtubule organization and mitotic stages in treated root tips with those of untreated controls. Look for characteristic signs of mitotic disruption, such as disorganized spindles and chromosome misalignment.

Cellulose Content Quantification

Objective: To measure the effect of (R)-Triaziflam on cellulose content in plant tissues.

Materials:

-

Plant material (e.g., maize root tips) treated with (R)-Triaziflam

-

Reagents for cell wall isolation (e.g., ethanol (B145695), acetone)

-

Updegraff reagent (acetic acid:nitric acid:water)

-

Sulfuric acid (67%)

-

Anthrone (B1665570) reagent

-

Glucose standards

-

Spectrophotometer

Procedure:

-

Cell Wall Isolation: Harvest and freeze-dry the plant material. Grind the tissue to a fine powder and extract sequentially with ethanol and acetone (B3395972) to remove pigments and lipids, resulting in an alcohol-insoluble residue (cell wall material).

-

Cellulose Isolation: Treat the cell wall material with Updegraff reagent to remove non-cellulosic polysaccharides. The remaining pellet is enriched in crystalline cellulose.

-

Hydrolysis: Hydrolyze the cellulose pellet with sulfuric acid to break it down into glucose monomers.

-

Quantification: Use the anthrone reagent to react with the glucose in the hydrolysate, producing a colored product. Measure the absorbance of the product spectrophotometrically.

-

Data Analysis: Calculate the glucose concentration from a standard curve prepared with known concentrations of glucose. Convert the glucose amount to cellulose content and compare the results between treated and control samples.

Conclusion

The enantioselectivity of this compound provides a clear example of how stereochemistry governs herbicidal activity. The (S)-enantiomer's inhibition of photosystem II and the (R)-enantiomer's potent disruption of mitosis and cellulose biosynthesis highlight the presence of multiple, stereospecific targets within the plant. This in-depth understanding, facilitated by the quantitative data and detailed protocols presented in this guide, is invaluable for the rational design of next-generation herbicides with improved efficacy and selectivity. Furthermore, it underscores the importance of considering the environmental fate and toxicological profiles of individual enantiomers of chiral pesticides. Future research should continue to elucidate the precise molecular interactions of each enantiomer with its target sites to further refine our knowledge and guide the development of more sustainable weed management strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triaziflam is a potent herbicide with a multi-target mechanism of action in plant cells. Its efficacy stems from the disruption of fundamental physiological processes, including photosynthesis, cell division, and cell wall formation. A critical aspect of this compound's activity is its enantioselectivity, with its two stereoisomers, (R)-Triaziflam and (S)-Triaziflam, exhibiting distinct primary molecular targets and potencies. This technical guide provides a comprehensive overview of the primary molecular targets of this compound in plant cells, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Primary Molecular Targets

This compound's herbicidal activity is primarily attributed to its interaction with three key molecular targets within plant cells:

-

Photosystem II (PSII): The (S)-enantiomer of this compound is a potent inhibitor of photosynthetic electron transport (PET) at the PSII complex located in the thylakoid membranes of chloroplasts. By binding to the D1 protein of the PSII reaction center, (S)-Triaziflam blocks the binding of plastoquinone, a crucial electron carrier. This disruption halts the flow of electrons, leading to a cessation of ATP and NADPH production, ultimately inhibiting photosynthesis and causing oxidative stress.[1][2]

-

Microtubule Formation: The (R)-enantiomer of this compound is a powerful disruptor of microtubule dynamics, which are essential for cell division (mitosis) and cell expansion.[1][2] It is believed to act similarly to dinitroaniline herbicides, which bind to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules, leading to the loss of the mitotic spindle.[3][4][5][6] Consequently, cell division is arrested at the prometaphase stage, resulting in abnormal cell morphology and cessation of growth in meristematic tissues.[1][2]

-

Cellulose (B213188) Biosynthesis: The (R)-enantiomer of this compound also inhibits the synthesis of cellulose, the primary structural component of the plant cell wall.[1][2] This inhibition is thought to occur through the disruption of the cellulose synthase (CESA) complex located at the plasma membrane. By interfering with the production of cellulose microfibrils, (R)-Triaziflam compromises cell wall integrity, leading to aberrant cell expansion and swelling of root tips.[1][2]

Quantitative Data

The enantioselective nature of this compound's activity is evident in the quantitative data available for its inhibition of photosynthetic electron transport. The inhibitory activity is expressed as pI50, which is the negative logarithm of the molar concentration causing 50% inhibition.

| Compound | Target Process | Test System | pI50 (-log IC50 [M]) |

| (S)-Triaziflam | Photosynthetic Electron Transport (PET) | Isolated Thylakoids | 6.8 |

| (R)-Triaziflam | Photosynthetic Electron Transport (PET) | Isolated Thylakoids | 4.7 |

| Atrazine (Reference) | Photosynthetic Electron Transport (PET) | Isolated Thylakoids | 7.0 |

Data sourced from Grossmann et al., 2001.[1]

Signaling Pathways and Experimental Workflows

The interaction of this compound with its molecular targets triggers a cascade of events that ultimately lead to cell death. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for identifying herbicide targets.

Caption: Signaling pathways affected by the (S) and (R) enantiomers of this compound.

Caption: General experimental workflow for identifying herbicide molecular targets.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular targets of this compound.

Hill Reaction Assay for Photosystem II Inhibition

Objective: To determine the effect of this compound on the rate of photosynthetic electron transport in isolated chloroplasts.

Principle: The Hill reaction measures the rate of reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), by electrons from the photolysis of water in isolated chloroplasts. The reduction of blue DCPIP to its colorless form is monitored spectrophotometrically.

Materials:

-

Fresh spinach leaves

-

Grinding buffer (e.g., 0.4 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 2 mM MgCl2)

-

Resuspension buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM sorbitol, 5 mM MgCl2)

-

DCPIP solution (e.g., 0.1 mM)

-

This compound stock solutions (in a suitable solvent like DMSO or ethanol)

-

Ice-cold mortar and pestle, cheesecloth, centrifuge, spectrophotometer.

Protocol:

-

Chloroplast Isolation: a. Homogenize fresh spinach leaves in ice-cold grinding buffer. b. Filter the homogenate through several layers of cheesecloth. c. Centrifuge the filtrate at low speed (e.g., 200 x g for 2 minutes) to pellet debris. d. Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the chloroplasts. e. Resuspend the chloroplast pellet in ice-cold resuspension buffer.

-

Reaction Setup: a. Prepare reaction tubes containing resuspension buffer, DCPIP solution, and different concentrations of this compound (and a solvent control). b. Keep the tubes in the dark on ice.

-

Measurement: a. To start the reaction, add a small aliquot of the chloroplast suspension to each tube and mix. b. Immediately measure the initial absorbance at 600 nm (A600). c. Expose the tubes to a light source. d. Measure the A600 at regular intervals (e.g., every minute for 5-10 minutes).

-

Data Analysis: a. Calculate the rate of DCPIP reduction (change in A600 per unit time). b. Plot the rate of DCPIP reduction against the this compound concentration to determine the IC50 value.

Immunofluorescence Microscopy of Microtubules

Objective: To visualize the effect of this compound on the organization of microtubules in plant cells.

Principle: This technique uses fluorescently labeled antibodies to specifically bind to tubulin, allowing the visualization of microtubule structures within fixed and permeabilized cells using a fluorescence microscope.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana or maize)

-

Fixative solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer - MTSB)

-

MTSB (e.g., 50 mM PIPES, 5 mM EGTA, 5 mM MgSO4, pH 7.0)

-

Cell wall digesting enzymes (e.g., cellulase, pectolyase)

-

Permeabilization buffer (e.g., 1% Triton X-100 in MTSB)

-

Blocking solution (e.g., 3% BSA in MTSB)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Secondary antibody (e.g., fluorescently labeled goat anti-mouse IgG)

-

Antifade mounting medium

-

Fluorescence microscope.

Protocol:

-

Sample Preparation and Fixation: a. Treat seedlings with various concentrations of (R)-Triaziflam for a defined period. b. Fix the root tips in the fixative solution.

-

Cell Wall Digestion and Permeabilization: a. Digest the cell walls using an enzyme solution. b. Permeabilize the cells with permeabilization buffer.

-

Immunolabeling: a. Block non-specific antibody binding with blocking solution. b. Incubate with the primary anti-tubulin antibody. c. Wash to remove unbound primary antibody. d. Incubate with the fluorescently labeled secondary antibody. e. Wash to remove unbound secondary antibody.

-

Microscopy: a. Mount the samples in antifade medium. b. Observe the microtubule organization using a fluorescence microscope. Compare the microtubule structures in treated versus control cells.

[¹⁴C]Glucose Incorporation Assay for Cellulose Synthesis

Objective: To quantify the inhibitory effect of this compound on cellulose biosynthesis.